1-Methoxy-2-formyl-3H-benzo[f]chromene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3H-benzo[f]chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-15-11(8-16)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIJBQSJHJSECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(COC2=C1C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705264 | |
| Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143034-65-5 | |
| Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxy 2 Formyl 3h Benzo F Chromene and Its Analogues
De Novo Synthesis Approaches to the Benzo[f]chromene Nucleusbeilstein-journals.org
De novo synthesis, or the creation of complex molecules from simple precursors, is fundamental to building the benzo[f]chromene core. These approaches often involve cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. bohrium.com The electron-rich nature of the naphthol starting material makes it a versatile substrate for various organic transformations. researchgate.net
Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry for their efficiency and atom economy. acs.org These reactions combine three or more reactants in a single step to generate a product that incorporates substantial portions of all the starting materials. acs.org The use of MCRs is a powerful tool for creating diverse libraries of complex molecules, such as benzo[f]chromenes, from simple and readily available building blocks. nih.govrsc.org This strategy is particularly advantageous for its operational simplicity and for minimizing waste, aligning with the principles of green chemistry. bohrium.com
A prevalent and effective MCR for constructing the benzo[f]chromene skeleton is the one-pot condensation of a naphthol, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326). nih.govajgreenchem.com This three-component reaction is a cornerstone for synthesizing a wide array of 2-amino-3-cyano-benzo[f]chromene derivatives. bohrium.com For instance, the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles is achieved by reacting 6-methoxy-2-naphthol (B1581671) with various aromatic aldehydes and malononitrile. nih.gov The reaction is often catalyzed by a base, like piperidine (B6355638), to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov The subsequent Michael addition of the naphthol to the resulting arylidene malononitrile, followed by intramolecular cyclization and tautomerization, yields the final benzo[f]chromene product.
The versatility of this reaction allows for the incorporation of diverse substituents on the aryl group at the 1-position, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.gov
Table 1: Examples of Multicomponent Condensation Reactions for Benzo[f]chromene Synthesis
| Naphthol Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Naphthalene-2,7-diol | Aromatic aldehydes | Malononitrile | Piperidine, Ethanol (B145695), Microwave (140°C, 2 min) | 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile | mdpi.comnih.gov |
| 6-Methoxy-2-naphthol | Aromatic aldehydes | Malononitrile | Piperidine, Ethanol, Microwave (140°C, 2 min) | 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | nih.gov |
| α- or β-Naphthol | Aromatic aldehydes | Malononitrile | Na2CO3, Solvent-free (125°C, 1 h) | 2-Amino-4H-benzo[h/f]chromenes | bohrium.com |
| β-Naphthol | Aromatic aldehydes | Malononitrile | Ilmenite (FeTiO3), Solvent-free, Microwave | 2-Amino-4H-benzo[f]chromene derivatives | ajgreenchem.com |
| α-Naphthol | Aromatic aldehydes | β-Enaminones | Acetic acid, Reflux | β-Carbonyl-substituted 4-aryl-4H-benzo[h]chromenes | bohrium.com |
Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions. researchgate.net In the context of MCRs for benzo[f]chromene synthesis, microwave irradiation significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields. nih.govajgreenchem.com This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which overcomes activation energy barriers more effectively than conventional heating methods. nih.gov
For example, the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles was optimized under microwave irradiation at 400W for 2 minutes, demonstrating a marked improvement in efficiency. mdpi.comnih.gov Similarly, the preparation of 8-methoxy-1H-benzo[f]chromene analogues was successfully conducted under microwave conditions at 140°C for 2 minutes. nih.gov The combination of microwave irradiation with solvent-free conditions further enhances the green credentials of these synthetic protocols, offering a rapid, efficient, and environmentally friendly route to benzo[f]chromene derivatives. ajgreenchem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Advantage of Microwave | Reference |
| Naphthol + Aldehyde + Malononitrile | Often requires hours of reflux | 2 minutes at 140°C | Drastic reduction in reaction time, improved yields | nih.govnih.gov |
| Solvent-free condensation | 1 hour at 125°C (oven) | Short reaction times | Faster heating, potential for higher yields | bohrium.comajgreenchem.com |
Beyond MCRs, specific cyclocondensation and cyclization reactions are employed to forge the benzo[f]chromene ring system. These methods can involve a variety of catalysts and reaction conditions, tailored to the specific substrates and desired products.
Both acid and base catalysis play crucial roles in the cyclization step of benzo[f]chromene synthesis. As mentioned, basic catalysts like piperidine or sodium carbonate are commonly used in the multicomponent approach to promote the condensation and subsequent cyclization. bohrium.comnih.govnih.gov
Acid catalysts are also effective. For instance, a one-pot, four-component reaction to construct complex benzo[f]chromeno[2,3-h]quinoxalinoporphyrins utilized trichloroacetic acid (TCA) as an efficient catalyst in chloroform (B151607) at 65°C. beilstein-journals.orgbeilstein-journals.org In this cascade reaction, the acid promotes the formation of the necessary intermediates that lead to the final fused heterocyclic system. beilstein-journals.org Another example involves the use of cupric chloride as a Lewis acid catalyst in the domino Knoevenagel cyclocondensation of 2-hydroxy-1-naphthaldehyde (B42665) with β-oxodithioesters under solvent-free conditions to yield 3H-benzo[f]chromene derivatives. koreascience.kr Solid acid catalysts, such as sulfonated amorphous carbon, have also been shown to be effective in promoting intramolecular cyclization reactions, offering advantages like reusability and low toxicity. nih.gov
Photochemical methods offer a unique and powerful alternative for synthesizing and manipulating chromene systems, often proceeding under mild conditions without the need for toxic reagents. nih.gov The synthesis of benzo[f]chromenes can be achieved through photocatalytic processes. A notable example is the one-pot photocatalytic synthesis of benzo[f]chromene from benzyl (B1604629) alcohol, malononitrile, and β-naphthol using an illuminated nano-SnO2/TiO2 composite at room temperature. rsc.org
Photo-induced radical cyclizations have also been developed for related benzo[c]chromene systems. This process can be initiated by a photocatalyst, such as an iridium complex, which triggers a single-electron transfer to an S-aryl dibenzothiophenium salt precursor. acs.orgacs.org This generates an aryl radical that undergoes a 5-exo-trig cyclization, followed by a ring expansion to yield the final 6H-benzo[c]chromene product. acs.orgacs.org The mechanism of photochromism in chromenes, which involves a photo-induced cleavage of the pyran ring's C-O bond, has been studied extensively and provides fundamental insights into the light-induced reactivity of these scaffolds. researchgate.netnih.gov These studies highlight the potential of light as a "reagent" to drive complex chemical transformations leading to the benzochromene core. nih.gov
Enantioselective Synthesis Strategies for Chiral Benzo[f]chromene Derivatives
The creation of chiral benzo[f]chromene derivatives in an enantiomerically pure form is a key area of research, often relying on asymmetric catalysis. Organocatalysis has emerged as a powerful tool for accessing these chiral structures. Asymmetric organocatalysis provides an efficient route to benzopyrans and chromenes, utilizing small organic molecules as catalysts to induce stereoselectivity. researchgate.netmdpi.com
One prominent strategy involves the reaction of naphthols with α,β-unsaturated aldehydes. lookchem.com An amine catalyst can activate the unsaturated aldehyde to generate a reactive imine intermediate. lqdtu.edu.vn This intermediate then participates in a Mannich-type reaction with the naphthol, followed by a cyclization cascade that can be directed by a chiral catalyst to yield an enantiomerically enriched benzo[f]chromene product. lqdtu.edu.vn The steric environment created by the chiral catalyst controls the facial selectivity of the attack, leading to one enantiomer in preference to the other.
Modern photoredox catalysis also offers potential pathways. For instance, photocatalytic radical generation using sulfonium (B1226848) salts has been applied to the synthesis of related 6H-benzo[c]chromenes. rsc.org This method involves a single-electron transfer to generate a radical species that subsequently cyclizes. rsc.org The incorporation of chiral ligands or catalysts into such light-driven processes represents a contemporary strategy for achieving enantioselectivity.
Table 1: Selected Enantioselective Synthesis Approaches for Chromene Derivatives
| Catalytic System | Reaction Type | Key Intermediates | Substrates | Ref. |
| Chiral Amines (e.g., Proline derivatives) | Mannich/Cyclization Cascade | Chiral Iminium Ions | Naphthols, α,β-Unsaturated Aldehydes | lqdtu.edu.vn |
| Chiral Phosphines | Michael Addition/Cyclization | Chiral Enolates | Naphthols, α,β-Unsaturated Ketones | mdpi.com |
| Asymmetric Organocatalysts | General Cycloaddition | o-Quinone Methides (o-QMs) | Phenols/Naphthols, Aldehydes | researchgate.netlookchem.com |
| Photoredox Catalysts w/ Chiral Ligands | Radical Cyclization | Aryl Radicals | Benzyl Ether Precursors | rsc.org |
Introduction and Modification of the Formyl and Methoxy (B1213986) Substituents
The precise placement of the formyl and methoxy groups on the benzo[f]chromene skeleton is critical for defining the final compound. These substituents can be introduced either by modifying a pre-formed chromene ring or by incorporating them directly during the ring-forming process.
Strategies for Introducing the Formyl Group at the C2 Position
A formyl group (—CHO) can be introduced onto an aromatic or electron-rich heterocyclic ring through several established chemical reactions. researchgate.net
The most common and efficient method for formylating an existing electron-rich heterocyclic system is the Vilsmeier-Haack reaction. lookchem.comresearchgate.netbohrium.com This reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. researchgate.net
The reaction mechanism proceeds via the attack of the electron-rich C2-C3 double bond of a pre-formed 1-methoxy-3H-benzo[f]chromene onto the Vilsmeier reagent. This electrophilic aromatic substitution results in the formation of an iminium ion intermediate attached at the C2 position. researchgate.net Subsequent aqueous workup hydrolyzes this iminium salt to yield the final 2-formyl derivative. researchgate.net The reaction is highly effective for electron-rich aromatic compounds and heterocycles. bohrium.com
Incorporating the formyl group during the construction of the chromene ring itself offers a more convergent synthetic route. One plausible strategy is based on the known reactions of salicylaldehydes with α,β-unsaturated aldehydes, which yield 2H-chromene-3-carbaldehydes. tandfonline.com By analogy, the reaction of 2-naphthol (B1666908) with an α,β-unsaturated aldehyde like acrolein, often catalyzed by a base or organocatalyst, could directly furnish 3H-benzo[f]chromene-2-carbaldehyde.
Alternatively, multicomponent reactions (MCRs), which are powerful tools for building heterocyclic complexity in a single step, could be adapted for this purpose. nih.gov While many MCRs for benzo[f]chromene synthesis use malononitrile or β-dicarbonyl compounds, leading to C2-cyano or C2-acyl substituents, a modified approach is conceivable. rsc.orgvjs.ac.vn Employing a three-component reaction of 2-naphthol, an appropriate aldehyde, and a C2-synthon that contains a formyl group or a masked equivalent (e.g., formylacetic acid derivative) could directly lead to the desired 2-formylated product.
Methodologies for Introducing the Methoxy Group at the C1 Position
The introduction of a methoxy group at the C1 position of the 3H-benzo[f]chromene core is most strategically accomplished through the etherification of a corresponding 1-hydroxy precursor. This precursor must first be synthesized. A viable route involves a multicomponent reaction using an aldehyde bearing a protected hydroxyl group, such as o-benzyloxybenzaldehyde, along with 2-naphthol and an active methylene compound like malononitrile. The resulting 1-(o-benzyloxyphenyl) derivative can then be selectively deprotected via catalytic hydrogenolysis to unmask the 1-hydroxyl group, making it available for etherification.
With the 1-hydroxy-3H-benzo[f]chromene precursor in hand, the methoxy group can be installed via a nucleophilic substitution reaction.
The classic method for this transformation is the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide ion. This alkoxide then attacks an electrophilic methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ether and a salt byproduct. The reaction is broadly applicable for the synthesis of both symmetrical and asymmetrical ethers.
Modern organic synthesis also offers alternative methods for etherification that may proceed under milder conditions. For example, various metal-catalyzed or reagent-mediated protocols have been developed for the efficient coupling of alcohols and phenols with alkylating agents.
Table 2: Reagents for Substituent Introduction
| Target Substituent | Position | Method | Reagents & Conditions | Precursor | Ref. |
| Formyl (-CHO) | C2 | Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O workup | 1-Methoxy-3H-benzo[f]chromene | researchgate.netbohrium.com |
| Formyl (-CHO) | C2 | Cyclization | 2-Naphthol, Acrolein, Organocatalyst | 2-Naphthol | tandfonline.com |
| Methoxy (-OCH₃) | C1 | Williamson Ether Synthesis | 1. NaH (or other strong base) 2. CH₃I (or (CH₃)₂SO₄) | 1-Hydroxy-3H-benzo[f]chromene |
Utilization of Methoxy-substituted Precursors
The synthesis of the benzo[f]chromene scaffold frequently relies on a one-pot, three-component reaction. A key strategy involves the use of methoxy-substituted naphthols, which serve as the foundational building block for the resulting chromene ring system.
Research demonstrates the successful synthesis of a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles through the condensation of 6-methoxy-2-naphthol, various aromatic aldehydes, and malononitrile. nih.gov This reaction, typically conducted in an ethanolic piperidine solution, efficiently yields the desired methoxy-substituted benzo[f]chromene analogues. nih.gov The methoxy group from the naphthol precursor is retained at the 8-position of the final product. nih.gov
Similarly, to obtain the isomeric 9-methoxy-1H-benzo[f]chromene derivatives, 7-methoxynaphthalen-2-ol is employed as the precursor. nih.govnih.gov The reaction proceeds via a multicomponent condensation with appropriate aromatic aldehydes and malononitrile. nih.govnih.gov This approach highlights the modularity of the synthesis, where the position of the methoxy group on the final benzo[f]chromene ring is directly determined by the choice of the substituted naphthol precursor. nih.govnih.govnih.gov The rational design of these compounds is often based on incorporating this methoxy moiety, which is considered a critical component for potential biological activity. nih.gov
The following table summarizes the use of methoxy-substituted naphthols in the synthesis of benzo[f]chromene analogues.
Table 1: Synthesis of Methoxy-Benzo[f]chromene Analogues Using Methoxy-substituted Naphthols
| Precursor | Resulting Scaffold | Reagents | Reference |
|---|---|---|---|
| 6-Methoxy-2-naphthol | 8-Methoxy-1H-benzo[f]chromene | Aromatic aldehydes, Malononitrile, Piperidine | nih.gov |
Optimization of Reaction Conditions and Catalyst Systems
Significant efforts have been directed towards optimizing the reaction conditions for the synthesis of benzo[f]chromenes to improve yields, reduce reaction times, and enhance the environmental profile of the procedures.
Solvent-Free and Green Chemistry Methodologies
A prominent trend in the synthesis of benzo[f]chromene analogues is the adoption of green chemistry principles. Microwave irradiation has been effectively used to accelerate the reaction, with syntheses of 8-methoxy and 9-methoxy-1H-benzo[f]chromene derivatives being completed in as little as two minutes at 140°C. nih.govnih.gov This method is considered an efficacious and eco-friendly procedure that simplifies the isolation of products and provides good yields. researchgate.net
Ultrasonic irradiation offers another green alternative, allowing the synthesis of 9-methoxy-1H-benzo[f]chromene derivatives to proceed at room temperature with a power of 60 W. nih.gov This non-conventional energy source is noted for providing shorter reaction times, easier operation, and improved yields of pure products. nih.gov
Solvent-free conditions represent another key green strategy. The synthesis of alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates has been achieved by heating the reactants in the presence of silica (B1680970) gel at 60°C without any solvent. researchgate.net Similarly, cupric chloride has been used as a catalyst for the synthesis of 3H-benzo[f]chromen-3-ones by simply heating the molar equivalents of the reactants at 90°C, which proceeds to completion without a solvent medium. koreascience.kr One-pot procedures at room temperature without additional organic solvents have also been developed using recoverable catalysts like 2-oxoimidazolidine-1,3-disulfonic acid for the synthesis of trifluoromethyl-1H-benzo[f]chromene derivatives. researchgate.net
The following table details various green and solvent-free synthetic approaches.
Table 2: Green and Solvent-Free Methodologies for Benzo[f]chromene Synthesis
| Method | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Microwave Irradiation | Piperidine/Ethanol, 140°C, 2 min | 8/9-Methoxy-1H-benzo[f]chromenes | nih.govnih.gov |
| Ultrasonic Irradiation | Piperidine/Ethanol, 60 W, Room Temp. | 9-Methoxy-1H-benzo[f]chromenes | nih.gov |
| Solvent-Free (Thermal) | Silica gel, 60°C | Alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates | researchgate.net |
| Solvent-Free (Thermal) | Cupric chloride, 90°C | 3H-Benzo[f]chromen-3-ones | koreascience.kr |
Heterogeneous and Homogeneous Catalysis for Efficient Synthesis
Both heterogeneous and homogeneous catalysts have been successfully employed to facilitate the synthesis of the benzo[f]chromene core, offering advantages in terms of efficiency, selectivity, and catalyst reusability.
Heterogeneous Catalysis: Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry goals. Rochelle salt (sodium potassium tartrate) has been identified as a novel, green, and reusable heterogeneous catalyst for producing 3-amino-1-aryl-1H-benzo[f]chromenes-2-carbonitriles. researchgate.net The reaction proceeds in refluxing ethanol or water, showcasing the catalyst's effectiveness in environmentally benign solvents. researchgate.net
Silica gel and montmorillonite (B579905) K-10 are other examples of effective heterogeneous catalysts. researchgate.netmdpi.com Silica gel catalyzes the conversion of specific phosphorus ylides to benzo[f]chromene derivatives under solvent-free conditions. researchgate.net Montmorillonite K-10 has been used for the convenient synthesis of naphthopyrans (benzochromenes). mdpi.com Furthermore, 2-oxoimidazolidine-1,3-disulfonic acid, a recoverable catalyst, has proven effective in one-pot, solvent-free syntheses of benzo[f]chromene derivatives, maintaining its activity over multiple cycles. researchgate.net
Homogeneous Catalysis: While potentially more challenging to separate, homogeneous catalysts can offer high activity and selectivity. Cupric chloride (CuCl₂) has been reported as an efficient homogeneous catalyst for the domino Knoevenagel cyclocondensation to form 3H-benzo[f]chromen-3-ones under solvent-free thermal conditions. koreascience.kr The reaction is initiated by heating a mixture of 2-hydroxy-1-naphthaldehyde and a β-oxodithioester with a catalytic amount (20 mol%) of cupric chloride. koreascience.kr Basic catalysts like piperidine are also commonly used in homogeneous phase, particularly in the multicomponent synthesis of amino-substituted benzo[f]chromenes in ethanol. nih.govnih.gov
The table below provides examples of catalysts used in benzo[f]chromene synthesis.
Table 3: Catalytic Systems for Benzo[f]chromene Synthesis
| Catalyst Type | Catalyst | Reaction | Reference |
|---|---|---|---|
| Heterogeneous | Rochelle Salt | 3-component synthesis of amino-benzo[f]chromenes | researchgate.net |
| Heterogeneous | Silica Gel | Synthesis of oxo-benzo[f]chromenes (solvent-free) | researchgate.net |
| Heterogeneous | Montmorillonite K-10 | Synthesis of naphthopyrans | mdpi.com |
| Heterogeneous | 2-Oxoimidazolidine-1,3-disulfonic acid | Synthesis of trifluoromethyl-benzo[f]chromenes (solvent-free) | researchgate.net |
| Homogeneous | Cupric Chloride (CuCl₂) | Synthesis of oxo-benzo[f]chromenes (solvent-free) | koreascience.kr |
Chemical Reactivity and Derivatization Studies of 1 Methoxy 2 Formyl 3h Benzo F Chromene
Reactions Involving the Formyl Group
The aldehyde (formyl) functionality at the C-2 position is a highly reactive and versatile handle for chemical modification. As an electrophilic center situated on the pyran ring, it readily participates in condensation, oxidation, and reduction reactions, providing access to a multitude of derivatives.
Condensation Reactions with Amines, Hydrazines, and Other Nucleophiles
The formyl group is an excellent electrophile for condensation reactions with various nucleophiles. Its reactivity is well-documented in related systems like 3-formylchromones, which serve as a reliable analogue for the behavior of 1-methoxy-2-formyl-3H-benzo[f]chromene. nih.govnih.gov These reactions are fundamental for introducing nitrogen-containing moieties and for constructing larger, more complex heterocyclic structures.
The reaction of the formyl group with primary amines is a classic method for forming imines, commonly known as Schiff bases. This condensation reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. In systems like 3-formylchromones, this reaction can sometimes be solvent-dependent, yielding either the imine or a more stable enamine adduct. nih.govnih.gov For instance, reacting 3-formylchromones with amines such as 2-aminobenzothiazoles in a suitable solvent like 2-propanol leads to the formation of the corresponding imines. nih.gov Similarly, the reaction of 3-amino-benzo[f]chromene derivatives with aldehydes has been shown to produce Schiff bases, confirming the viability of this chemistry on the benzo[f]chromene core. tandfonline.com
The table below illustrates representative Schiff base formations based on the reactivity of the analogous 3-formylchromone scaffold.
| Aldehyde Precursor | Amine | Product Type |
| 3-Formylchromone | 2-Aminobenzothiazole | Imine |
| 3-Formylchromone | 5-Amino-N-phenylpyrazole | Enamine Adduct |
| 3-Formylchromone | Anilines | Imine/Enamine |
This table presents examples from analogous 3-formylchromone systems to illustrate the expected reactivity.
The formyl group is a key precursor for building fused heterocyclic rings onto the benzo[f]chromene framework. By reacting with bifunctional nucleophiles, it enables ring-closing reactions that yield complex polycyclic systems.
Pyrimidine (B1678525) Derivatives: Fused pyrimidine rings can be synthesized by reacting the formyl group with reagents containing an N-C-N fragment, such as urea, thiourea, guanidine, or amidines. nih.govbu.edu.eg In a notable transformation, 3-formylchromones react with 1,3-bis-dimethylaminomethylene-thiourea, which results in a ring-opening and subsequent recyclization to form 5-(o-hydroxyaroyl)pyrimidines. nih.gov Multi-component reactions involving 3-formylchromones, amidine hydrochlorides, and other substrates have also been developed to construct highly functionalized bipyrimidine derivatives in a single step. rsc.org
Triazole Derivatives: While direct condensation to a triazole is less common, the formyl group can be elaborated into a structure suitable for triazole formation. A plausible, though indirect, route involves the reaction of the formyl group with a hydrazine (B178648) derivative. The resulting hydrazone contains the N-N bond necessary for subsequent cyclization into a triazole ring, often by reaction with a one-carbon source. The synthesis of 1,2,4-triazoles, for example, frequently involves the cyclization of acyl-thiosemicarbazides, which can be derived from hydrazines. zsmu.edu.ua Alternatively, the aldehyde can be converted into an alkyne, which can then undergo a [3+2] cycloaddition with an azide (B81097) (a Huisgen cycloaddition) to form a 1,2,3-triazole ring, a cornerstone of modern heterocyclic synthesis. organic-chemistry.orgnih.gov
Oxidation Reactions of the Formyl Group to Carboxylic Acids
The formyl group can be readily oxidized to the corresponding carboxylic acid. This transformation is a standard organic reaction and provides a route to 3H-benzo[f]chromene-2-carboxylic acid derivatives. These carboxylic acids are valuable intermediates for further functionalization, such as esterification or amidation. Research on related structures, such as 3-formylchromones and coumarins, demonstrates their conversion to the corresponding carboxylic acids. nih.govnih.gov Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or sodium chlorite (B76162) (NaClO₂) can be employed for this purpose. organic-chemistry.org Photoredox catalysis has also emerged as a modern and efficient method for this transformation in chromone (B188151) systems. nih.gov
Reduction Reactions of the Formyl Group to Hydroxyl or Methyl
Reduction of the formyl group offers another pathway for derivatization, leading to either a primary alcohol (hydroxymethyl group) or a fully reduced methyl group.
Reduction to a Hydroxyl Group: The selective reduction of the aldehyde to a primary alcohol is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net For the analogous 3-formylchromones, a highly selective method has been developed using basic alumina (B75360) in 2-propanol, which efficiently reduces the formyl group to a hydroxymethyl group without affecting other parts of the molecule. uchile.cl This method avoids harsh reagents and offers good yields. uchile.cl
Reduction to a Methyl Group: Complete reduction of the formyl group to a methyl group requires more forcing conditions. Classic methods such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions are standard procedures for this type of deoxygenation.
The table below summarizes the reduction outcomes for the formyl group.
| Reagent/Condition | Product Functional Group |
| Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |
| Basic Alumina / 2-Propanol | Hydroxymethyl (-CH₂OH) |
| Hydrazine / KOH (Wolff-Kishner) | Methyl (-CH₃) |
This table outlines common reduction transformations applicable to the formyl group.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C-1 position is an aryl methyl ether. The most significant reaction of this group is its cleavage to form a hydroxyl group (a phenol). This demethylation reaction is crucial as it unmasks a reactive phenolic hydroxyl group, enabling a new set of derivatization possibilities such as O-alkylation, acylation, or use in cyclization reactions.
This transformation typically requires strong ether-cleaving reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. Other common reagents include strong acids like hydrobromic acid (HBr). Milder and more scalable methods have also been developed; for instance, demethylation of a related chromen-2-one (coumarin) system was successfully achieved using pyridinium (B92312) bromide in sulfolane, a method that avoids highly corrosive reagents. researchgate.net The generation of 9-hydroxy-1H-benzo[f]chromene derivatives from methoxy precursors is an implicit confirmation of the feasibility of this reaction within this specific class of compounds. mdpi.com
Demethylation Reactions for Hydroxy-benzo[f]chromene Formation
The conversion of the methoxy group at the 1-position to a hydroxyl group is a critical transformation, yielding 1-hydroxy-2-formyl-3H-benzo[f]chromene. This product is a valuable intermediate, as the resulting phenolic hydroxyl group can participate in further reactions or modulate the biological activity of the molecule. The synthesis of related hydroxy-benzo[f]chromene derivatives is a common strategy in the development of novel compounds. mdpi.comnih.gov
Standard ether cleavage reagents are effective for this demethylation. The choice of reagent depends on the sensitivity of other functional groups within the molecule.
Common Reagents for Demethylation:
Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers, even in complex molecules.
Hydrobromic Acid (HBr): A strong acid that can cleave ethers, often requiring elevated temperatures.
2-(Diethylamino)ethanethiol: A specialized reagent that allows for demethylation under milder conditions, with the advantage of an acid-soluble byproduct that simplifies workup. organic-chemistry.org
The reaction typically proceeds by nucleophilic attack of the bromide or thiol on the methyl group of the protonated or Lewis acid-activated methoxy ether, leading to the formation of the desired phenol. The synthesis of related structures, such as 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, often involves multi-step processes where the hydroxyl group is integral to the initial cyclization. chemicalbook.com
Rearrangement or Cleavage Reactions of the Methoxy Group
Beyond simple demethylation to the phenol, the methoxy group can be fully cleaved under reductive conditions. Reagents such as triethylsilane (HSiEt₃) in the presence of a catalyst like B(C₆F₅)₃ can reduce ethers to the corresponding hydrocarbons, although this is more effective for primary and secondary alkyl ethers. organic-chemistry.org For aryl ethers, cleavage typically results in the phenol. organic-chemistry.org
Rearrangement reactions involving the methoxy group on the benzo[f]chromene core are not commonly reported and would likely require specific catalytic conditions to induce migration or participation in more complex transformations. The primary and most synthetically useful reaction of the methoxy group remains its cleavage to the corresponding hydroxyl derivative. organic-chemistry.org
Ring Functionalization and Modification of the Benzo[f]chromene Core
Modification of the core structure allows for the fine-tuning of the molecule's properties.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings
The benzo[f]chromene scaffold contains two benzene rings susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents. The methoxy group on the pyran ring is an activating, ortho-para directing group, while the formyl group is a deactivating, meta-directing group. The fused naphthalene (B1677914) system has its own inherent reactivity, with the alpha positions generally being more reactive than the beta positions. Predicting the exact outcome of an EAS reaction on this complex system can be challenging and may lead to a mixture of products. researchgate.netsfu.ca The synthesis of multi-substituted benzene derivatives often requires strategic, multi-step approaches to control regioselectivity. researchgate.net
Nucleophilic Additions to the Pyran Ring
The pyran ring itself, being an enol ether, is generally resistant to nucleophilic attack unless activated. However, the C2-formyl group is a highly reactive electrophilic site for nucleophilic additions. This aldehyde functionality allows for a wide range of transformations to build molecular complexity.
Examples of Nucleophilic Addition Reactions:
Grignard and Organolithium Reagents: Addition of organometallic reagents to the formyl group yields secondary alcohols.
Wittig Reaction: Conversion of the aldehyde to an alkene using phosphorus ylides.
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will convert the formyl group to a primary alcohol (1-methoxy-2-hydroxymethyl-3H-benzo[f]chromene).
Condensation Reactions: Reaction with amines can form imines (Schiff bases), while reaction with active methylene (B1212753) compounds can lead to Knoevenagel condensation products.
Halogenation and Nitration of the Chromene System
Halogenation and nitration are classic examples of electrophilic aromatic substitution reactions. The regioselectivity of these reactions on the this compound core would be dictated by the combined electronic effects of the substituents and the inherent reactivity of the naphthalene ring system. While direct halogenation on the benzo[f]chromene core is not extensively detailed for this specific isomer, studies on related 8-methoxy-1H-benzo[f]chromene derivatives show that halogen substituents are often introduced on a pendant aryl ring at the 1-position as part of a library synthesis strategy. nih.gov This approach avoids potential complexities and side reactions associated with direct halogenation of the electron-rich core.
Synthesis of Libraries of this compound Derivatives
The creation of compound libraries based on the benzo[f]chromene scaffold is a prominent strategy in drug discovery. researchgate.net Research has shown the successful synthesis of extensive libraries of related benzo[f]chromene derivatives, which have been evaluated for various biological activities, including anticancer properties. mdpi.comnih.gov
A common and efficient method for generating these libraries is through a one-pot, three-component reaction. This typically involves the condensation of a naphthol derivative, various aromatic aldehydes, and an active methylene compound like malononitrile (B47326) or diethyl malonate. nih.govnih.gov For instance, a library of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles was synthesized by reacting 6-methoxy-2-naphthol (B1581671) with a diverse set of aromatic aldehydes and malononitrile. nih.gov This modular approach allows for the rapid generation of a multitude of derivatives by simply varying the aldehyde component.
The table below illustrates a representative set of derivatives synthesized based on a related 8-methoxy-1H-benzo[f]chromene scaffold, highlighting how substitutions on a pendant phenyl ring can be systematically varied. nih.gov This same principle can be applied to generate libraries from this compound by first condensing it with an active methylene compound and an amine or other suitable reaction partners.
Table 1: Examples of Synthesized 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile Derivatives This table is representative of library synthesis on a related scaffold.
| Compound ID | Phenyl Ring Substitution (at position 1) | Notes |
|---|---|---|
| 4a | 4-Fluorophenyl | Monohalogenated derivative. nih.gov |
| 4c | 3-Chlorophenyl | Exhibited high cytotoxicity in studies. nih.gov |
| 4f | 4-Iodophenyl | Monohalogenated derivative. nih.gov |
| 4h | 2,4-Dichlorophenyl | Dihalogenated derivative. nih.gov |
| 4k | 3,4-Dichlorophenyl | Dihalogenated derivative. nih.gov |
| 4n | 3,4,5-Trimethoxyphenyl | Trisubstituted with electron-donating groups. nih.gov |
| 4q | 2,4-Dichloro-5-fluorophenyl | Trisubstituted with electron-withdrawing groups. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 2 Formyl 3h Benzo F Chromene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Detailed experimental ¹H NMR, ¹³C NMR, and DEPT data, which are crucial for assigning the proton and carbon environments, are not available in the public domain for 1-Methoxy-2-formyl-3H-benzo[f]chromene. Similarly, data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which would be essential to confirm the connectivity and stereochemistry of the molecule, could not be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Specific mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern for this compound, remains unreported in the surveyed literature. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (such as the formyl C=O, C-O-C ether, and aromatic C=C stretches), was not discovered during the search.
X-ray Crystallography for Solid-State Structural Determination
No published X-ray crystallographic studies for this compound could be located. Therefore, an analysis of its precise three-dimensional solid-state structure, including any potential tautomeric forms or intermolecular hydrogen bonding networks, is not possible.
Conformational Analysis in the Crystalline State
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its conformation in the crystalline state, including specific bond lengths, bond angles, and torsion angles, cannot be provided at this time.
While crystallographic studies have been conducted on related benzo[f]chromene derivatives, extrapolating this data to the target molecule would not be scientifically rigorous due to the differing substitution patterns which significantly influence molecular conformation and crystal packing. For instance, studies on compounds such as 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile have revealed details about the planarity of the pyran ring and the dihedral angles between the fused ring systems and substituent groups. nih.govresearchgate.netresearchgate.net However, the presence of a formyl group at the 2-position and a methoxy (B1213986) group at the 1-position in the requested compound introduces unique electronic and steric effects that would lead to a distinct solid-state conformation.
To perform a rigorous conformational analysis in the crystalline state for this compound, single-crystal X-ray diffraction analysis of the specific compound is required. Such an analysis would provide precise atomic coordinates, from which detailed geometric parameters could be calculated and presented in data tables.
Computational and Theoretical Investigations of 1 Methoxy 2 Formyl 3h Benzo F Chromene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure, reactivity, and spectroscopic properties of organic compounds. For derivatives of benzo[f]chromene, these computational tools provide insights that are complementary to experimental data.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is frequently employed for the study of benzo[f]chromene derivatives to predict their molecular structure and spectroscopic characteristics with a high degree of accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable results. researchgate.net
The initial step in a computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For benzo[f]chromene derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov
For a related compound, 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile, the pyran ring is nearly planar, and the methoxybenzene ring is approximately perpendicular to the naphthalene (B1677914) ring system. researchgate.net It is expected that the optimized geometry of 1-Methoxy-2-formyl-3H-benzo[f]chromene would also exhibit a largely planar benzo[f]chromene core with the methoxy (B1213986) and formyl groups positioned to minimize steric hindrance.
Table 1: Representative Predicted Bond Lengths and Angles for a Benzo[f]chromene Core (Note: This table is illustrative, based on typical values for this class of compounds, as specific data for this compound is not available in the searched literature.)
| Parameter | Predicted Value |
| C-O (pyran ring) | ~ 1.37 Å |
| C=C (pyran ring) | ~ 1.35 Å |
| C-C (aromatic) | ~ 1.39 - 1.42 Å |
| C-O-C (ether) | ~ 118° |
| O=C-H (aldehyde) | ~ 121° |
DFT calculations are also a powerful tool for predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra. researchgate.net
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and correlated with experimental data to aid in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net
IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. These computed frequencies correspond to specific vibrational modes (e.g., C=O stretching of the formyl group, C-O stretching of the methoxy group, and aromatic C-H bending). A scaling factor is often applied to the calculated frequencies to better match experimental values.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and corresponding absorption wavelengths (λmax). For a related spiro[benzo[f]chromene] derivative, the theoretical UV-Vis spectrum was found to be in good agreement with the experimental one. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Note: These are expected ranges based on analogous compounds.)
| Spectroscopy | Parameter | Predicted Value/Range |
| IR (cm⁻¹) | C=O stretch (formyl) | 1680 - 1700 |
| C-O stretch (methoxy) | 1230 - 1270 | |
| Aromatic C=C stretch | 1580 - 1620 | |
| ¹³C NMR (ppm) | C=O (formyl) | 185 - 195 |
| O-CH₃ (methoxy) | 55 - 60 | |
| UV-Vis (nm) | π → π* transitions | 250 - 400 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For a derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the calculated HOMO energy was -5.947 eV and the LUMO energy was -2.389 eV. This information helps in predicting how the molecule will interact with other reagents.
Electrostatic Potential Surface Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the formyl group, making it a site for electrophilic attack. Conversely, the hydrogen atom of the formyl group would be in a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic rings would show a more neutral potential (green). researchgate.netmdpi.com
Molecular Modeling and Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided search results, this technique is increasingly used to study the dynamic behavior of molecules and their interactions with other systems, such as proteins or solvents. MD simulations can provide information on conformational changes, stability of molecular complexes, and the influence of the environment on the molecule's structure and properties over time. For benzo[f]chromene derivatives with potential biological applications, MD simulations could be used to model their interaction with biological targets, providing insights into their mechanism of action.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of atoms in the molecule, known as conformers, and to map the energy landscape that governs their interconversion.
In related benzo[f]chromene systems, the fused ring structure imparts a degree of rigidity. For instance, in a similar compound, 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile, the 1H-benzo[f]chromene fused-ring system is nearly planar. nih.gov The furan (B31954) ring within this structure adopts a flattened half-chair conformation. nih.gov It can be inferred that this compound would exhibit similar characteristics, with the benzo[f]chromene core being largely planar. The primary sources of conformational flexibility would be the rotation of the methoxy and formyl groups attached to the chromene ring.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different conformations. By systematically rotating the dihedral angles associated with the methoxy and formyl substituents, a potential energy surface can be generated. This surface reveals the low-energy conformers and the energy barriers between them. For the methoxy group, its orientation relative to the aromatic ring is of interest, with studies on analogous structures indicating a preference for a co-planar arrangement with the ring to which it is attached. nih.gov
Prediction of Binding Interactions with Biological Macromolecules (e.g., Protein-Ligand Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound.
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. A docking program is used to fit candidate ligands into the binding site of the protein, and a scoring function estimates the binding affinity. For this compound, if a potential protein target is identified, SBVS could be used to predict its binding mode and affinity.
Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS can be employed. This approach uses the structures of known active compounds to identify other molecules with similar properties. If other benzo[f]chromene derivatives are known to be active against a particular target, their pharmacophore models (the essential 3D arrangement of functional groups) can be used to screen for other potentially active compounds, including this compound.
Once a docking simulation is performed, the results are analyzed to understand the binding affinity and the specific interactions between the ligand and the protein. The binding affinity is often expressed as a binding energy, with lower values indicating a more stable complex. fip.org For instance, in a study of chromene derivatives as Rab23 inhibitors, binding energies were calculated to evaluate the best binding modes. researchgate.net
The interaction modes are the specific types of non-covalent interactions that stabilize the protein-ligand complex. These can include:
Hydrogen Bonds: The formyl group in this compound can act as a hydrogen bond acceptor, while the methoxy group's oxygen could also participate in such interactions.
Hydrophobic Interactions: The aromatic rings of the benzo[f]chromene scaffold can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
π-π Stacking: The planar aromatic system of the molecule can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net
In silico molecular docking studies on other benzo[f]chromene derivatives have been performed to elucidate their binding with targets like CDK-2 and Bcl-2, revealing key interactions that contribute to their biological activity. researchgate.net Similar analyses for this compound could predict its potential targets and mechanism of action.
Simulation of Molecular Dynamics for Conformational Stability and Flexibility
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and reveal how the molecule flexes, vibrates, and changes conformation.
For this compound, an MD simulation could be used to:
Assess Conformational Stability: By starting the simulation from a low-energy conformation identified through conformational analysis, MD can show whether this conformation is stable over time at a given temperature.
Explore Conformational Flexibility: The simulation can reveal the range of conformations that the molecule can adopt and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein binding site.
Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the molecule's conformation and dynamics.
A study on a different benzo[f]chromene derivative utilized MD simulations to understand the dynamic properties and structural flexibility of its complex with P-glycoprotein, highlighting the stability of the active site. researchgate.net This demonstrates the utility of MD in providing a more realistic and dynamic picture of molecular interactions.
Theoretical Studies on Photochromic and Photophysical Properties
Photochromic molecules can undergo a reversible transformation between two forms with different absorption spectra upon exposure to light. Chromenes are a well-known class of photochromic compounds. researchgate.net Theoretical studies are essential for understanding the underlying mechanisms of these photophysical processes.
Investigation of Excited States and Energy Transfer Mechanisms
Upon absorption of light, a molecule is promoted from its ground electronic state to an excited state. The properties of these excited states determine the photophysical and photochemical behavior of the molecule.
Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies and properties of the excited states of this compound. These calculations can help to:
Predict the Absorption Spectrum: By calculating the energies of the electronic transitions, the UV-visible absorption spectrum of the molecule can be simulated.
Understand the Nature of Excited States: The calculations can reveal the distribution of electrons in the excited states, identifying them as, for example, π-π* or n-π* states.
Investigate Energy Transfer Pathways: In the context of photochromism, theoretical studies can map out the potential energy surfaces of the excited states to understand the pathway of the photochemical reaction, such as the ring-opening reaction that is characteristic of many chromenes. researchgate.net This involves identifying the transition states and intermediates that connect the closed and open forms of the molecule.
Studies on other chromene derivatives have shown that the photochromic transformation into an open, planar merocyanine (B1260669) form can be crucial for their interaction with biological molecules like DNA. researchgate.net Theoretical investigations into the excited states and energy transfer mechanisms of this compound would be vital in assessing its potential as a photoswitchable ligand.
Computational Prediction of Optical and Luminescent Characteristics
The exploration of the optical and luminescent properties of novel organic molecules like this compound is greatly enhanced by computational chemistry. Theoretical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into the electronic transitions that govern how the molecule interacts with light. These methods allow for the prediction of absorption and emission spectra, offering a molecular-level understanding of the compound's potential as a luminophore.
Computational studies on related benzo[f]chromene derivatives have established a reliable framework for these predictions. For instance, research on compounds such as 1-Methyl-benzo[f]chromen-3-one has utilized DFT calculations with basis sets like B3LYP/6-31+G(d,p) to investigate their photophysical characteristics. informaticsjournals.co.in These studies typically involve the optimization of the molecule's ground state geometry, followed by the calculation of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's electronic and optical properties.
For this compound, the presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing formyl group (-CHO) on the chromene framework is expected to significantly influence its electronic structure. These "push-pull" characteristics can lower the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzo[f]chromene core.
TD-DFT calculations are the cornerstone for predicting the optical spectra. This method simulates the electronic excitations from the ground state to various excited states. The results of these calculations provide the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are indicative of the intensity of these absorption bands. A higher oscillator strength suggests a higher probability of the electronic transition occurring.
The luminescent properties, specifically fluorescence, are investigated by first optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) then provides the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift, a crucial parameter for luminescent materials.
While specific experimental data for this compound is not available in the cited literature, computational models can generate predictive data. The following tables illustrate the type of information that would be generated from such a theoretical investigation.
Table 1: Predicted Absorption Characteristics of this compound in Chloroform (B151607) (Illustrative)
| Transition | Excitation Wavelength (λabs) (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | 385 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 320 | 0.12 | HOMO-1 → LUMO (88%) |
This illustrative data suggests that the primary absorption peak would be due to the HOMO-LUMO transition, characteristic of a π → π* transition, which is typical for such conjugated systems.
Table 2: Predicted Luminescent Properties of this compound in Chloroform (Illustrative)
| Property | Predicted Value |
|---|---|
| Emission Wavelength (λem) (nm) | 450 |
| Stokes Shift (nm) | 65 |
The predicted emission in the blue region of the spectrum, combined with a significant Stokes shift and a moderate quantum yield, would make this compound a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The accuracy of these theoretical predictions is highly dependent on the chosen functional and basis set, and they are most powerful when validated against experimental data.
Mechanistic Research on Biological Activities of 1 Methoxy 2 Formyl 3h Benzo F Chromene and Its Derivatives
In Vitro Cellular Activity Studies (Excluding Clinical Human Data)
Derivatives of 1H-benzo[f]chromene have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines. Research has focused on synthesizing and evaluating new derivatives, particularly those with substitutions at the C-1, C-3, and C-8 positions of the benzo[f]chromene scaffold, to identify potent and selective anticancer agents. nih.gov
A series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles showed notable cytotoxicity against six human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), MIA PaCa-2 (pancreatic cancer), 5637 (bladder cancer), and HepG-2 (liver cancer). nih.gov Among these, the derivative 4c, which features a single chlorine atom at the meta position of the C-1 phenyl ring, exhibited the highest cytotoxic activity. nih.gov Other monohalogenated derivatives also showed strong cytotoxicity. nih.gov Similarly, other studies confirmed that 1H-benzo[f]chromene derivatives, including those with 8-bromo or 8-methoxy substitutions, displayed potent cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 cell lines, with some compounds showing greater potency than the standard drugs Vinblastine and Doxorubicin. nih.govmdpi.com
Further investigations into 9-hydroxy-1H-benzo[f]chromene derivatives revealed their anti-proliferative potential against PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa cell lines. mdpi.com Certain active compounds from this series were also evaluated against the multidrug-resistant MCF-7/ADR breast cancer cell line, where they showed good potency. mdpi.comnih.gov The research highlighted that these compounds generally exhibited weaker cytotoxicity against normal human cell lines like HFL-1 and WI-38, suggesting a degree of selectivity for cancer cells. nih.govmdpi.comnih.gov
The following table summarizes the anti-proliferative activity of selected 1H-benzo[f]chromene derivatives against various cancer cell lines.
| Compound Series | Cancer Cell Line | Key Findings |
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231, A549, HeLa, MIA PaCa-2, 5637, HepG-2 | Derivative with a meta-chloro substituent on the C-1 phenyl ring (4c) showed the highest cytotoxicity. nih.gov |
| 1H-benzo[f]chromene derivatives (Series 4a-h and 6a-h) | MCF-7, HCT-116, HepG-2 | Most tested molecules revealed strong and selective cytotoxic activity against the three cancer cell lines. nih.gov |
| 9-Hydroxy-1H-benzo[f]chromene derivatives | PC-3, SKOV-3, HeLa, MCF-7/ADR | Several compounds showed potent activity, particularly those with halogenated substituents, against cancer cells, including a multidrug-resistant line. mdpi.comnih.gov |
| 1H-benzo[f]chromene moieties (4a-z) | MCF-7, HCT-116, HepG-2, MCF-7/ADR | Explored potent anti-proliferative effects based on substituents at the C-1 position. nih.gov |
A primary mechanism through which benzo[f]chromene derivatives exert their anticancer effects is the induction of apoptosis and modulation of the cell cycle. nih.gov Studies on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles demonstrated that these compounds can trigger apoptosis in MDA-MB-231 breast cancer cells. nih.gov The apoptotic pathway was shown to be initiated through a decrease in mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels, leading to the activation of executioner caspases 3 and 7. nih.govnih.gov
In addition to inducing apoptosis, these derivatives were found to disrupt the normal progression of the cell cycle. nih.gov Cell cycle analysis in MDA-MB-231 cells treated with various monohalogenated derivatives revealed an accumulation of cells in the S phase or S-G2/M phases, indicating an inhibition of DNA replication or mitosis. nih.gov
Similar findings were reported for 9-hydroxy-1H-benzo[f]chromene derivatives tested on the adriamycin-resistant MCF-7/ADR cell line. mdpi.comnih.gov Flow cytometry analysis confirmed that these compounds induced apoptosis. nih.gov Furthermore, they caused cell cycle arrest at different phases; for instance, some derivatives led to an accumulation of cells in the G1 phase, while others caused arrest in the S or G1/S phases. mdpi.comnih.gov The ability to induce both apoptosis and cell cycle arrest is a key attribute of many chemotherapeutic agents. nih.gov Other research has also noted that different benzochromene derivatives can trigger cell cycle arrest at the M, S, and G2 stages. nih.gov
The anticancer activity of some 1H-benzo[f]chromene derivatives is linked to their ability to induce oxidative stress within cancer cells. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis.
Specifically, a study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles (compounds 4a, 4c–4f) found that they increased the levels of mitochondrial superoxide in MDA-MB-231 cancer cells. nih.gov Mitochondrial superoxide is a primary form of ROS, and its accumulation can damage mitochondrial components and initiate the intrinsic apoptotic pathway. nih.gov Furthermore, the derivative 4c, which has a meta-chlorophenyl substituent, was observed to induce a state of general oxidative stress in the cancer cells, contributing to its high cytotoxicity. nih.gov This suggests that the generation of ROS is a significant mechanism contributing to the anti-proliferative effects of this class of compounds. nih.gov
Chromene and its derivatives have been investigated for their anti-inflammatory properties, particularly as inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.netnih.govresearchgate.net A novel series of chromene derivatives was shown to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) that were stimulated with bacterial lipopolysaccharide (LPS). researchgate.netnih.gov
The mechanism of this inhibition appears to be linked to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the immune response and inflammation, and its activation is necessary for the production of many pro-inflammatory cytokines, including TNF-α. phcogj.com The chromene derivatives were found to inhibit NF-κB mediated transcription activation, thereby blocking the downstream production of TNF-α. researchgate.netnih.gov This dual action makes them promising candidates for development as anti-inflammatory agents.
The biological activities of 1H-benzo[f]chromene derivatives are often mediated by their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.
Kinase Inhibition : Several derivatives have been identified as potent kinase inhibitors. For example, 3-amino-8-bromo-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile and related compounds with 8-bromo or 8-methoxy groups have been shown to inhibit c-Src kinase. nih.govnih.govmdpi.com The c-Src kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, invasion, and metastasis, making it a valuable target in oncology. In-silico molecular docking evaluations have also been performed on cyclin-dependent kinases, which are crucial for cell cycle regulation. nih.gov
Topoisomerase Inhibition : Certain 8/9-bromo substituted 1H-benzo[f]chromene derivatives are reported to induce apoptosis and cell cycle arrest through the dual inhibition of topoisomerase I and II. nih.govmdpi.com These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death.
Other Enzyme Targets : The 3-amino substituent of 1H-benzo[f]chromenes has been associated with the inhibition of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Additionally, molecular docking studies have explored the potential of these compounds to inhibit other enzymes. For instance, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile showed promising binding interactions with dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and a target for antimicrobial and anticancer drugs. semanticscholar.org Docking studies have also been conducted on DNA gyrase B, an enzyme essential for bacterial DNA replication. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-proliferative activity of 1H-benzo[f]chromene derivatives. These studies elucidate how different substituents on the chromene scaffold influence their biological efficacy. nih.gov
A key finding is the significant impact of substituents on the aryl ring at the C-1 position. For 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, SAR analysis confirmed that the presence of halogens of moderate size (like chlorine or bromine) at the meta or para positions of this pendant phenyl ring enhances cytotoxic activity. nih.gov This was exemplified by the high potency of the meta-chloro substituted derivative (4c). nih.gov
The nature of the substituent at the C-8 position also plays a critical role. The presence of either a bromine atom or a methoxy (B1213986) group at this position has been shown to increase the cytotoxic ability of the molecules against various cancer cell lines. nih.gov
For 9-hydroxy-1H-benzo[f]chromene derivatives, SAR analysis revealed that incorporating lipophilic, bulky, electron-withdrawing groups, such as halogens, on the C-1 aryl moiety was more beneficial for activity against PC-3 prostate cancer cells than having non-bulky, electron-donating groups like methoxy. nih.gov The cytotoxic activity of di-substituted derivatives decreased in the order of 3,5-Br₂ > 2,4-F₂ > 2,4-Cl₂ > 2,5-Cl₂. nih.gov
Positional Effects of Substituents on Biological Potency
The biological potency of benzo[f]chromene derivatives is significantly influenced by the nature and position of various substituents on their core structure. Structure-activity relationship (SAR) studies have elucidated that modifications at the C-1, C-8, and C-9 positions of the 1H-benzo[f]chromene scaffold are critical determinants of their cytotoxic activity. nih.govnih.gov
The substituent on the aryl ring at the C-1 position plays a pivotal role. Research indicates that incorporating lipophilic, bulky, and electron-withdrawing groups, such as halogens, is more beneficial for cytotoxic activity than having non-bulky, electron-donating substituents like methoxy groups. nih.gov For instance, a study on 9-hydroxy-1H-benzo[f]chromene derivatives revealed that the cytotoxic activity against PC-3 cancer cells was generally higher for compounds with di-halogenated phenyl rings at the C-1 position compared to those with dimethoxy substitutions. nih.gov Specifically, the 2,4-dichloro substitution pattern on the pendant phenyl ring at C-1 has been shown to enhance the cytotoxic activity of 3-amino-9-methoxy-1H-benzo[f]chromene-2-carbonitriles. researchgate.net
The position of the substituent on the C-1 phenyl ring is also crucial. Studies on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have shown that halogens of moderate size located at the meta or para positions of the phenyl ring enhance cytotoxic activity. nih.gov
Furthermore, substituents on the benzo[f]chromene nucleus itself, such as at the C-8 or C-9 position, modulate the biological potency. The presence of a bromine atom or a methoxy group at the C-8 position has been found to increase the cytotoxic ability of these molecules against various cancer cell lines. nih.gov Similarly, modifications at the C-9 position with groups like hydroxyl or methoxy have been explored to enhance potency compared to unsubstituted or bromo-substituted precursors. nih.govresearchgate.net For example, comparing derivatives with a hydroxyl group at the C-9 position to earlier generations with a bromine atom or an unsubstituted naphthalene (B1677914) moiety showed that the newer derivatives had significantly increased or comparable potency against cancer cell lines. nih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 9-Hydroxy-1H-benzo[f]chromene Derivatives against PC-3 Cancer Cells
| Compound | Substituent at C-1 Phenyl Ring | IC₅₀ (µM) against PC-3 | Reference |
|---|---|---|---|
| 4i | 3,5-Br₂ | 0.8 ± 0.1 | mdpi.com |
| 4a | 2,4-F₂ | 1.1 ± 0.4 | mdpi.com |
| Doxorubicin | - | 1.3 ± 0.3 | mdpi.com |
| 4d | 2,4-Cl₂ | 2.0 ± 0.5 | mdpi.com |
| 4o | 3,4,5-(MeO)₃ | 2.1 ± 0.7 | mdpi.com |
| Vinblastine | - | 7.5 ± 1.3 | mdpi.com |
| 4g | 2,4-(MeO)₂ | 3.8 ± 0.9 | nih.gov |
| 4m | 2,4,5-(MeO)₃ | 7.6 ± 1.2 | nih.gov |
Influence of Functional Group Modifications (e.g., Formyl, Methoxy) on Activity Profiles
Functional group modifications are a key strategy in optimizing the therapeutic profile of benzo[f]chromene derivatives. The introduction of a methoxy group at positions C-8 or C-9 of the benzo[f]chromene ring has been a common approach in the design of potent anticancer agents. nih.govresearchgate.net The rationale for designing 9-methoxy-1H-benzo[f]chromene derivatives was based on comparative analyses with previously synthesized analogues that had a bromine atom at the same position, suggesting that the methoxy group could confer advantageous properties. researchgate.net Indeed, SAR studies have confirmed that the presence of a methoxy group at the 8-position, in combination with various substituents on the C-1 phenyl ring, influences the cytotoxic capabilities of these compounds. nih.gov
While much research has focused on derivatives with amino and carbonitrile groups at the C-2 and C-3 positions, information regarding the influence of a 2-formyl group, as specified in the parent compound 1-Methoxy-2-formyl-3H-benzo[f]chromene, is less prevalent in current literature. However, studies on the related 3-formylchromone scaffold (a benzo[b]pyran-4-one system) provide some insight into the potential role of the formyl group. In these studies, the presence of the 3-formyl group was suggested to be important for cytotoxicity, as its removal or modification led to a significant reduction in activity. researchgate.net For example, within a series of 3-formylchromones, derivatives with a 6-fluoro, 6-chloro, or 6-chloro-7-methyl substitution showed the highest cytotoxicity, while analogues lacking the 3-formyl group were much less cytotoxic. researchgate.net This suggests that the electrophilic nature of the formyl group could be crucial for interaction with biological targets, a principle that might translate to the benzo[f]chromene scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While extensive Structure-Activity Relationship (SAR) studies have been conducted to qualitatively understand how structural modifications impact the biological activity of benzo[f]chromene derivatives, the development of specific mathematical Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds is not widely reported in the available literature. nih.govnih.govresearchgate.net SAR studies have successfully highlighted key structural features for cytotoxicity, such as the importance of lipophilicity and the nature of substituents at various positions on the chromene ring. nih.govmdpi.com
For instance, SAR studies have established that for 9-hydroxy-1H-benzo[f]chromene derivatives, lipophilic and bulky electron-withdrawing substituents like halogens on the C-1 aryl group are more favorable for activity than electron-donating groups like methoxy. nih.gov Other studies have noted that the antitumor activity of some benzo[h]chromene derivatives was significantly affected by the lipophilicity of substituents at the 2- and 3-positions. nih.gov These qualitative findings provide the foundational data necessary for the future development of predictive QSAR models. Such models, which have been successfully applied to other heterocyclic compounds like benzodiazepines to predict their biological activity, could offer a rapid and economical way to screen and design new, more potent benzo[f]chromene-based therapeutic agents. nih.govnih.govherts.ac.uk
Mechanistic Elucidation of Biological Effects (at Molecular and Cellular Level)
Target Identification and Validation in Cellular Systems
Research into the derivatives of the benzo[f]chromene scaffold has identified several key molecular targets within cancer cells, providing a basis for their anticancer effects. One of the primary mechanisms involves the inhibition of topoisomerases. Specifically, 8- or 9-bromo substituted 1H-benzo[f]chromenes have been shown to induce apoptosis and cell cycle arrest in human cancer cells through the dual inhibition of topoisomerase I and II. nih.govmdpi.com
Another significant target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. The 3-amino substituent on 1H-benzo[f]chromenes has been associated with anti-proliferative properties stemming from its function as a Bcl-2 protein inhibitor. nih.govmdpi.com In silico molecular analysis has further supported the interaction of benzo[h]chromene derivatives with Bcl-2. nih.govnih.gov
Furthermore, certain benzo[f]chromene derivatives have been identified as inhibitors of specific kinases involved in cancer progression. Derivatives with 8-bromo or 8-methoxy groups have been found to block c-Src kinase activity, which is linked to their pro-apoptotic characteristics. researchgate.netmdpi.com
In the context of multidrug resistance (MDR), a major challenge in chemotherapy, P-glycoprotein (P-gp/ABCB1) has been validated as a target for benzo[f]chromene derivatives. nih.gov Several 9-methoxy and 9-hydroxy substituted derivatives have demonstrated the ability to inhibit the expression and efflux function of P-gp in resistant cancer cells, such as MCF-7/ADR. researchgate.net This inhibition helps to restore sensitivity to conventional chemotherapeutic agents. nih.gov
Investigation of Molecular Pathways and Signaling Cascades
The cytotoxic effects of benzo[f]chromene derivatives are executed through the modulation of critical cellular pathways, primarily those controlling cell cycle progression and apoptosis. A common outcome of treatment with these compounds is the induction of cell cycle arrest. Depending on the specific derivative and cell line, arrest has been observed in various phases, including the G1, S, G1/S, and G2/M phases. nih.govresearchgate.net For example, certain 9-hydroxy-1H-benzo[f]chromene derivatives induced an accumulation of treated MCF-7/ADR cells in the G1, S, or G1/S phases. nih.gov Similarly, a series of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles caused an accumulation of MDA-MB-231 breast cancer cells in the S phase, with one derivative also inducing arrest in the G2/M phase. researchgate.net The arrest in the G1/S phase has been linked to the regulation of the expression of CDK-2/CyclinD1. nih.govnih.gov
The primary mechanism for cell death induced by these compounds is apoptosis. This is often initiated via the mitochondrial (intrinsic) pathway, as evidenced by the dissipation of the mitochondrial transmembrane potential upon treatment with active derivatives. researchgate.net The disruption of mitochondrial function leads to the activation of downstream executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis. nih.govresearchgate.net Studies have shown that active benzo[f]chromene derivatives enhance caspase-3/7 activity, confirming their pro-apoptotic mechanism. nih.govresearchgate.net Furthermore, some derivatives trigger apoptosis by activating both the extrinsic pathway, involving Fas and caspase-8, and the intrinsic pathway, involving Bcl-2 and caspase-3. nih.govnih.gov
Pre-clinical in vivo Studies (Non-Human Models)
The anticancer potential of benzo[f]chromene derivatives has been evaluated in non-human, pre-clinical in vivo models. One widely used model is the chick chorioallantoic membrane (CAM) assay, where human cancer cell xenografts are grown on the membrane of fertilized chicken eggs. This model allows for the assessment of a compound's effect on tumor growth and proliferation in a living system.
In one such study, the in vivo efficacy of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives was tested using MDA-MB-231 breast cancer xenografts grown on the CAM. researchgate.net The derivative with a 2,4-dichloro substitution on the C-1 phenyl ring (compound 4j) was particularly effective, significantly inhibiting the growth and proliferation of the xenografts. researchgate.net It also triggered DNA fragmentation, a hallmark of apoptosis, within the tumor tissue. researchgate.net Other derivatives from the same series also showed inhibitory effects, although to a lesser extent. researchgate.net
Similarly, a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles was tested on pre-established breast cancer xenografts using the CAM model. nih.gov The active compounds were found to inhibit tumor growth and proliferation and to trigger apoptosis while exhibiting low systemic toxicity in this model. nih.gov These in vivo findings corroborate the in vitro results and highlight the potential of the benzo[f]chromene scaffold for the development of novel anticancer therapies. researchgate.netnih.gov
Assessment of Efficacy in Animal Models (e.g., Xenograft Models, Chick Chorioallantoic Membrane)
The in vivo antitumor effects of several derivatives of 1-methoxy-3H-benzo[f]chromene have been evaluated using the chick chorioallantoic membrane (CAM) assay, a well-established model for studying angiogenesis and tumor growth. In these studies, human cancer cells are grafted onto the CAM, and the effects of test compounds on tumor growth and proliferation are observed.
One study investigated a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles for their in vivo activity against pre-established MDA-MB-231 triple-negative breast cancer xenografts on the CAM. nih.gov The results demonstrated that compounds with monohalogenated phenyl rings at the 1-position, specifically compounds 4a , 4c , 4d , 4e , and 4f , effectively inhibited tumor growth and proliferation. nih.gov These compounds were also found to induce apoptosis in the cancer cells while exhibiting low systemic toxicity in the chick embryo model. nih.gov
Another study focusing on 9-methoxy-1H-benzo[f]chromene derivatives also utilized the CAM model with MDA-MB-231 xenografts. In this research, compound 4j , which features a 2,4-dichloro substitution on the phenyl ring, showed significant inhibition of tumor growth and proliferation, as well as induction of DNA fragmentation. Compounds 4e and 4f from this series also demonstrated efficacy, although to a lesser extent than 4j .
The selection of these derivatives for in vivo testing was based on their promising in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov The CAM assay provides a valuable platform for the preliminary assessment of the in vivo potential of these benzo[f]chromene derivatives, bridging the gap between in vitro studies and more complex mammalian models.
Table 1: In Vivo Efficacy of 1-Methoxy-3H-benzo[f]chromene Derivatives in the Chick Chorioallantoic Membrane (CAM) Xenograft Model
| Compound | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles (4a, 4c-4f) | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of tumor growth and proliferation, induction of apoptosis, low systemic toxicity. | nih.gov |
| 3-amino-1-(2,4-dichlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4j) | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of growth and proliferation, triggered DNA fragmentation. | |
| 3-amino-1-(monohalogenated phenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitriles (4e, 4f) | MDA-MB-231 (Triple-Negative Breast Cancer) | Less efficient inhibition of growth and proliferation compared to 4j. |
Pharmacokinetic and Pharmacodynamic Profiling in Research Models (excluding ADMET for clinical use)
As of the current available scientific literature, there is no specific pharmacokinetic or pharmacodynamic data published for this compound or its biologically active derivatives that were evaluated in the animal models mentioned above. The research has primarily focused on the synthesis, in vitro cytotoxic activity, and in vivo efficacy in preliminary models like the CAM assay.
Therefore, detailed information regarding the absorption, distribution, metabolism, and excretion (pharmacokinetics) of these compounds in research models is not available. Similarly, pharmacodynamic studies detailing the dose-response relationships and the time course of the pharmacological effects in these models have not been reported. The absence of this data highlights a gap in the current understanding of the therapeutic potential of this class of compounds and indicates an area for future research.
Advanced Research Applications of 1 Methoxy 2 Formyl 3h Benzo F Chromene Excluding Clinical
Development as Research Probes and Tools
The benzo[f]chromene framework serves as a versatile platform for the design of specialized molecular probes for the detection and imaging of biologically and environmentally significant species.
Fluorescent Probes for Biological Imaging
While direct research on 1-Methoxy-2-formyl-3H-benzo[f]chromene as a fluorescent probe for biological imaging is not extensively documented in publicly available literature, the broader class of chromene derivatives is well-established in this field. Chromenes are known to be key components in the development of fluorescent probes due to their favorable photophysical and chemical properties. These probes are instrumental in studying pathological processes at the molecular level with high spatiotemporal precision. For instance, chromene-based probes have been successfully designed for the confocal imaging of specific analytes in cells and even in organisms like zebrafish, demonstrating low cytotoxicity.
The functionalization of the benzo[f]chromene core, such as with a methoxy (B1213986) and a formyl group, can be strategically employed to modulate the fluorescence properties and to introduce specific binding sites for target molecules. The formyl group, for example, can act as a reactive site for conjugation to other molecules or as a recognition element for specific analytes. The development of such probes often focuses on mechanisms like the "thiol-chromene" click reaction, which allows for the rapid detection of thiols through a nucleophilic pyran ring-opening reaction. This highlights the potential of appropriately substituted benzo[f]chromenes to be developed into highly specific and sensitive fluorescent probes for biological imaging.
Chemosensors for Ion or Biomolecule Detection
Derivatives of 3H-benzo[f]chromene have shown significant promise as chemosensors for the detection of metal ions. A notable example is 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which has been synthesized and evaluated for its ion-sensing capabilities. This compound was found to be a selective fluorescence chemosensor for sodium ions (Na⁺) researchgate.netshd-pub.org.rs. The sensing mechanism is based on a chelation-quenched fluorescence (CHQF) phenomenon shd-pub.org.rs.
In another study, a 3-imino-3H-benzo[f]chromene-2-carboxamide was synthesized and its potential as a chemosensor for a range of metal ions was qualitatively evaluated. The study involved observing the fluorescence changes of the compound in the presence of various metal ions, including Na⁺, K⁺, Li⁺, Al³⁺, Ag⁺, Hg²⁺, Pb²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Cd²⁺, Ni²⁺, and Fe²⁺ unpad.ac.id. The interaction of the chemosensor with these ions led to visible changes in fluorescence under UV light, indicating its potential for broad-spectrum metal ion detection unpad.ac.id.
These examples underscore the utility of the benzo[f]chromene scaffold in designing chemosensors. The specific functional groups, such as the carboxylic acid or carboxamide in the examples above, play a crucial role in the selective binding of target ions, leading to a measurable change in the compound's fluorescence. The formyl group in this compound could similarly be utilized as a reactive handle to introduce specific ion-binding moieties, thereby creating novel chemosensors.
Integration into Functional Materials Research
The photoresponsive nature of the 3H-benzo[f]chromene core makes it an attractive candidate for the development of advanced functional materials with applications in optics and electronics.
Photochromic Materials for Optical Switching and Data Storage
The 3H-benzo[f]chromene skeleton is a well-known photochromic system. smolecule.com Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. hud.ac.uk This property is central to the development of materials for optical switching and high-density data storage.
Upon irradiation with UV light (e.g., at 365 nm), 3H-benzo[f]chromene can undergo a reversible color change, converting to long-lived colored isomers. smolecule.com This process involves the cleavage of the C-O bond in the pyran ring to form open, colored merocyanine (B1260669) structures. The system can then revert to the original colorless closed form upon exposure to visible light or heat. The specific substituents on the benzo[f]chromene ring can significantly influence the photochromic properties, such as the color of the open form, the switching speed, and the fatigue resistance. The methoxy and formyl groups in this compound would be expected to modulate these properties.
The reversible nature of this photochromic behavior allows for the binary "on" and "off" states required for optical switches and rewritable optical data storage media. The ability to control the state of the material with light offers a non-contact and high-resolution method for data recording and erasing.
Components in Optoelectronic Devices (if applicable for its class)
The unique electronic properties of 3H-benzo[f]chromene derivatives suggest their potential for use in organic electronic devices. While specific research on this compound in this context is limited, the general class of compounds is considered for applications in organic light-emitting diodes (OLEDs). smolecule.com The extended π-conjugated system of the benzo[f]chromene core can be tailored through chemical modification to achieve desired electronic and photophysical properties, such as high charge carrier mobility and efficient electroluminescence.
The ability of these compounds to act as functional components in OLEDs would depend on their energy levels (HOMO and LUMO), quantum yield of fluorescence, and stability in the solid state. The methoxy group, being an electron-donating group, and the formyl group, an electron-withdrawing group, in this compound could be strategically used to tune these electronic properties to match the requirements of other materials in an OLED stack, such as charge transport and emitting layers. Further research is needed to fully explore the potential of this specific compound and its derivatives in optoelectronic applications.
Role as Synthetic Intermediates for Complex Molecule Construction
This compound can serve as a valuable synthetic intermediate for the construction of more complex molecules. The formyl group at the 2-position is a particularly useful functional handle for a variety of chemical transformations.
For instance, the formyl group can readily undergo condensation reactions with various nucleophiles. One such example is the Knoevenagel condensation. This reaction could be used to extend the π-conjugated system of the molecule, which is a common strategy in the synthesis of organic dyes and functional materials. The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, a known chemosensor, is achieved through a Knoevenagel condensation, highlighting the utility of this synthetic route for creating functional molecules from simpler benzo[f]chromene precursors. researchgate.netshd-pub.org.rs
Furthermore, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives with different properties and functionalities. The benzo[f]chromene core itself can be derived from the reaction of a substituted 2-naphthol (B1666908) with an appropriate aldehyde and a source of two additional carbons, often in a one-pot, multi-component reaction. This synthetic accessibility makes the benzo[f]chromene scaffold an attractive building block for medicinal chemistry and materials science. For example, various 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles have been synthesized from 2-naphthol derivatives, aromatic aldehydes, and malononitrile (B47326), demonstrating the versatility of this synthetic approach.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of benzo[f]chromene derivatives has increasingly moved towards greener methodologies. Techniques like ultrasonic and microwave irradiation have been successfully employed to create related compounds, offering benefits such as shorter reaction times, operational simplicity, and higher yields of pure products. nih.govnih.govnih.gov Future synthetic strategies for 1-Methoxy-2-formyl-3H-benzo[f]chromene should build upon these principles.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Developing one-pot syntheses, where multiple chemical bonds are formed in a single sequence, can significantly improve efficiency. benthamscience.comresearchgate.net This approach reduces the need for isolating intermediates, saving time, resources, and minimizing solvent waste.
Reusable and Eco-Friendly Catalysts: Research into solid-supported or reusable catalysts for the synthesis of the benzo[f]chromene core could enhance sustainability. researchgate.net This minimizes catalyst waste and often allows for milder reaction conditions.
Solvent-Free Conditions: Performing reactions under solvent-free conditions is a primary goal of green chemistry, reducing environmental impact and simplifying product purification. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying this technology could lead to more efficient and reproducible production of this compound and its derivatives.
Biocatalysis: The use of enzymes as catalysts could provide high selectivity under mild, aqueous conditions, representing a frontier in sustainable chemical synthesis.
Comprehensive Mechanistic Understanding of Biological Activities
While various benzo[f]chromene derivatives are known to possess potent cytotoxic activity against cancer cell lines, the precise mechanisms of action often require deeper investigation. nih.govfrontiersin.org For this compound, a thorough mechanistic evaluation is essential.
Future research should focus on:
Target Identification: Many related compounds are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govfrontiersin.orgmdpi.com Some derivatives act by inhibiting key cellular targets like c-Src kinase, topoisomerases, or the Bcl-2 protein. nih.govfrontiersin.orgmdpi.com Advanced proteomic and genomic techniques should be employed to identify the specific molecular targets of this compound.
Signaling Pathway Analysis: Once primary targets are identified, studies should elucidate how the compound modulates critical signaling pathways involved in cell proliferation, survival, and metastasis.
P-glycoprotein (P-gp) Inhibition: Certain benzo[f]chromenes can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govmdpi.com Investigating whether this compound can reverse drug resistance would be a valuable avenue of research. nih.govnih.govmdpi.com
Rational Design of Next-Generation Benzo[f]chromene Derivatives Based on SAR and Computational Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the benzo[f]chromene scaffold, SAR studies have shown that substituents on the chromene core can significantly influence bioactivity. researchgate.net The unique 1-methoxy and 2-formyl groups of the title compound serve as an excellent starting point for rational drug design.
Future directions include:
Systematic Structural Modifications: A library of analogues should be synthesized by modifying the formyl group (e.g., converting it to an oxime, hydrazone, alcohol, or acid) and the methoxy (B1213986) group (e.g., varying the alkyl chain length or replacing it with other functionalities). This will help establish a clear SAR.
Computational Modeling: Molecular docking studies can predict the binding interactions of designed derivatives with potential biological targets, such as enzymes like dihydrofolate reductase (DHFR) or kinases. benthamscience.comsemanticscholar.org This in silico approach allows for the prioritization of compounds for synthesis, saving time and resources.
Pharmacophore Hybridization: A molecular hybridization approach, combining the benzo[f]chromene scaffold with other known pharmacophores (e.g., a sulfonamide moiety), could lead to novel compounds with enhanced or dual activities. researchgate.net
Discovery of Undiscovered Biological Targets and Pathways
Beyond the established anticancer activities, the broader biological potential of this compound remains largely unexplored. The chromene class of molecules is known for a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrjptonline.org
Future research should aim to:
Screen for Broader Bioactivity: The compound should be screened against a diverse panel of bacteria, fungi, and viruses to uncover any potential antimicrobial or antiviral effects. smolecule.com
Explore Novel Therapeutic Areas: Given the anti-inflammatory and antioxidant potential of related structures, investigating the efficacy of this compound in models of inflammatory diseases or conditions related to oxidative stress is warranted. nih.govsmolecule.com
Utilize Advanced Screening Platforms: Modern high-throughput screening methods, including chemical proteomics and CRISPR-based genetic screens, can be used to identify completely novel cellular targets and pathways affected by the compound, potentially opening up new therapeutic applications.
Expanding Applications in Materials Science and Analytical Chemistry
The utility of benzo[f]chromene derivatives is not limited to pharmacology. Their unique photophysical and chemical properties make them attractive candidates for applications in materials science and analytical chemistry.
Promising future directions are:
Smart Materials: 3H-benzo[f]chromene compounds can exhibit photochromism, the ability to reversibly change color upon exposure to light. smolecule.com Research should investigate if the substitution pattern of this compound confers useful photochromic properties for the development of light-responsive materials, such as in optical data storage or smart windows. smolecule.com
Organic Electronics: The electronic properties of the extended aromatic system could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic solar cells. smolecule.com
Chemical Sensors and Probes: The formyl group is a chemically reactive handle that can be used to conjugate the benzo[f]chromene core to other molecules. This opens up the possibility of developing fluorescent probes or sensors where, for example, the binding of a specific analyte induces a detectable change in the compound's fluorescence.
Q & A
Q. What are the most reliable synthetic routes for 1-Methoxy-2-formyl-3H-benzo[f]chromene, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and formylation. A common approach utilizes substituted chromene precursors, such as 3-amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile, modified via formylation agents like POCl₃/DMF (Vilsmeier-Haack reaction) . Optimization involves controlling temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to maximize yields (typically 60–75%). For example, microwave-assisted synthesis may reduce reaction time while maintaining regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography to resolve the chromene ring conformation and substituent orientation (e.g., methoxy and formyl groups) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, with methoxy protons appearing as singlets (~δ 3.8–4.0 ppm) and formyl protons as sharp singlets (~δ 9.8–10.2 ppm) .
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or solvent residues. To resolve this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Re-crystallize the compound in different solvents (e.g., ethanol vs. acetone) and compare melting points .
- Validate purity via HPLC (≥95% purity threshold) and elemental analysis .
Advanced Research Questions
Q. What strategies exist to analyze the compound’s structure-activity relationships (SAR) in pharmacological contexts?
- Hydrogen bonding and π-π stacking : Use crystallographic data to assess intermolecular interactions (e.g., C—H⋯O/N bonds) that influence solubility and bioactivity .
- Derivatization : Modify the formyl group to esters or hydrazones and evaluate changes in biological activity (e.g., antimicrobial or anticancer assays) .
- Computational modeling : Apply DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental results .
Q. How can reaction mechanisms for key transformations (e.g., formylation) be experimentally validated?
Q. What experimental designs mitigate challenges in regioselective functionalization of the chromene core?
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
